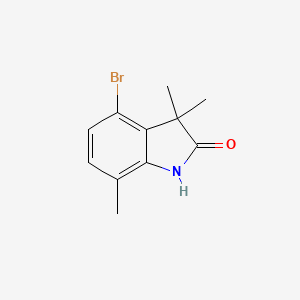
4-bromo-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-one is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a bromine atom at the 4th position and three methyl groups at the 3rd and 7th positions, contributing to its unique chemical properties.
准备方法
The synthesis of 4-bromo-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-one can be achieved through various synthetic routes. One common method involves the reaction of 4-bromo-3-nitrotoluene with isopropenylmagnesium bromide under Bartoli reaction conditions in tetrahydrofuran at -40°C, yielding the desired indole derivative . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific catalysts or solvents.
化学反应分析
4-bromo-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic substitution reactions are common due to the presence of the bromine atom and the indole nucleus. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
4-bromo-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Medicine: Potential therapeutic applications include the development of new drugs targeting various diseases.
Industry: It can be used in the production of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of 4-bromo-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific biological activity being studied.
相似化合物的比较
Similar compounds to 4-bromo-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-one include other indole derivatives such as:
- 2,3-dihydro-1H-indol-2-one
- 3,3-dimethyl-3,4-dihydro-2H-xanthen-1-one
- 7-bromo-3,3-dimethyl-3,4-dihydro-2H-xanthen-1-one These compounds share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties. The presence of the bromine atom and the specific methyl groups in this compound contributes to its unique reactivity and potential applications.
属性
分子式 |
C11H12BrNO |
|---|---|
分子量 |
254.12 g/mol |
IUPAC 名称 |
4-bromo-3,3,7-trimethyl-1H-indol-2-one |
InChI |
InChI=1S/C11H12BrNO/c1-6-4-5-7(12)8-9(6)13-10(14)11(8,2)3/h4-5H,1-3H3,(H,13,14) |
InChI 键 |
JXGIISGGBRFCPG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=C(C=C1)Br)C(C(=O)N2)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



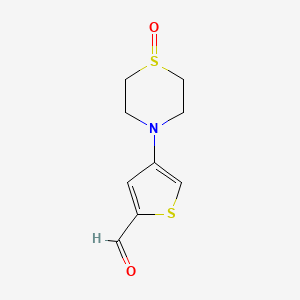
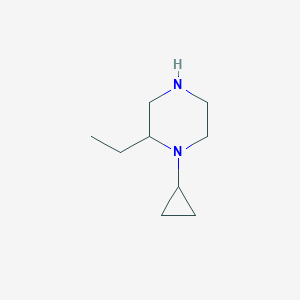


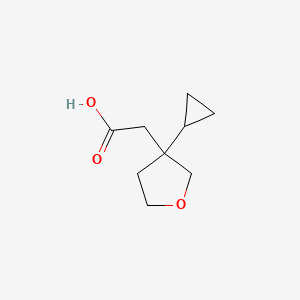
![1-[1-(Aminomethyl)cyclopropyl]-2-methylcyclobutan-1-ol](/img/structure/B13172658.png)
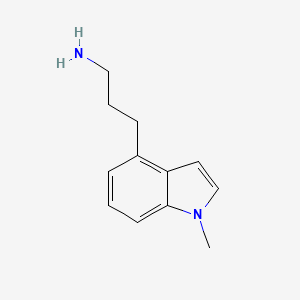
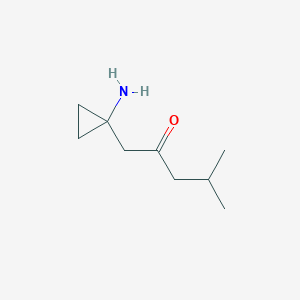
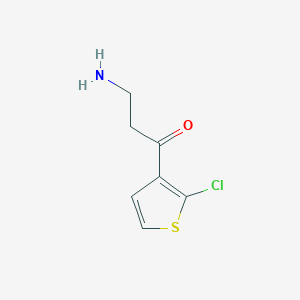
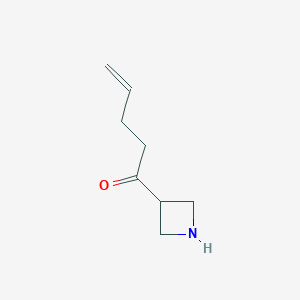
![(2S)-2-[3-Sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]propanoic acid](/img/structure/B13172701.png)
![5-[(2-Methylphenyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B13172710.png)

